(3,4-Dichloro-benzyl)-methyl-piperidin-4-yl-amine hydrochloride
Description
(3,4-Dichloro-benzyl)-methyl-piperidin-4-yl-amine hydrochloride (CAS: 1261230-57-2) is a halogenated piperidine derivative with a molecular formula of C₁₃H₁₉Cl₃N₂ and a molecular weight of 309.67 g/mol . The compound features a 3,4-dichlorobenzyl group attached to a methyl-substituted piperidin-4-ylamine backbone, protonated as a hydrochloride salt. Its structural uniqueness lies in the combination of halogenated aromatic substitution and tertiary amine functionality, which may influence pharmacological properties such as receptor binding affinity, solubility, and metabolic stability.
Properties
IUPAC Name |
N-[(3,4-dichlorophenyl)methyl]-N-methylpiperidin-4-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18Cl2N2.ClH/c1-17(11-4-6-16-7-5-11)9-10-2-3-12(14)13(15)8-10;/h2-3,8,11,16H,4-7,9H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRIBULICOWEQMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=C(C=C1)Cl)Cl)C2CCNCC2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261230-57-2 | |
| Record name | 4-Piperidinamine, N-[(3,4-dichlorophenyl)methyl]-N-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261230-57-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Biological Activity
(3,4-Dichloro-benzyl)-methyl-piperidin-4-yl-amine hydrochloride is a compound of significant interest in pharmaceutical research due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a piperidine ring substituted with a 3,4-dichlorobenzyl group and a methyl group. Its molecular formula is with a molecular weight of approximately 254.8 g/mol. The compound appears as a white to off-white solid and exhibits specific solubility properties, being slightly soluble in aqueous acid and DMSO when heated.
Research indicates that this compound acts primarily as an enzyme inhibitor within various signaling pathways. Its structural similarities to known pharmacological agents suggest potential applications in treating inflammatory and autoimmune diseases, particularly through Janus kinase (JAK) inhibition. The interaction studies have shown promising results in modulating the activity of specific molecular targets.
Anticancer Properties
Several studies have assessed the anticancer potential of the compound. For instance, it has demonstrated pro-apoptotic activity in various cancer cell lines. In vitro studies showed that it could induce late apoptosis and necrosis in A549 lung cancer cells and HCT116 colon cancer cells .
Enzyme Inhibition
The compound's ability to inhibit enzymes involved in inflammatory pathways has been highlighted in multiple studies. It has shown effectiveness against certain kinases, which are crucial for cell signaling related to inflammation and cancer progression. This inhibition can lead to decreased cell proliferation and induction of apoptosis in affected cells .
Case Studies
- In Vitro Studies on Cancer Cell Lines :
- Enzyme Interaction Profiles :
Comparative Analysis
A comparative analysis with structurally similar compounds highlights the uniqueness of this compound:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride | C_{13}H_{18}Cl_2N_2 | Used as an organic synthesis intermediate |
| 1-(3,4-Dichloro-benzyl)-piperidin-4-ylamine hydrochloride | C_{12}H_{15}Cl_2N | Similar structure but different piperidine position |
| (2,5-Dichloro-benzyl)-methyl-piperidin-3-yl-amine hydrochloride | C_{12}H_{15}Cl_2N | Contains different chlorination pattern |
The distinct substitution pattern of this compound contributes to its specific biological activity profile, making it particularly interesting for research focused on inflammatory diseases and kinase inhibition.
Comparison with Similar Compounds
(4-Chloro-benzyl)-methyl-piperidin-4-yl-amine Hydrochloride (CAS: 1261233-16-2)
1-(2,4-Dichloro-benzyl)-piperidin-4-ylamine Hydrochloride (CAS: 1292052-82-4)
- Molecular Formula : C₁₂H₁₅Cl₂N₂·HCl
- Molecular Weight : 291.63 g/mol .
- Key Difference : Lacks the methyl group on the piperidine nitrogen and features 2,4-dichloro substitution instead of 3,4-dichloro.
- Implications : The absence of the methyl group increases the compound’s basicity, while altered halogen positioning may affect receptor selectivity.
Analogs with Modified Piperidine Substituents
Bis-(3,4-dichloro-benzyl)-piperidin-4-ylmethyl-amine Hydrochloride (CAS: 1289387-55-8)
4-(Diphenylmethoxy)piperidine Hydrochloride (CAS: 65214-86-0)
- Molecular Formula: C₁₈H₂₁NO·HCl
- Molecular Weight : 303.83 g/mol .
- Key Difference : Replaces the dichlorobenzyl group with a diphenylmethoxy substituent.
Data Table: Comparative Analysis
Research Findings and Implications
Halogenation Effects: The 3,4-dichloro substitution in the target compound likely enhances hydrophobic interactions in receptor binding compared to mono-chlorinated analogs .
Methyl Substitution : The methyl group on the piperidine nitrogen may reduce metabolic oxidation, improving plasma half-life relative to unmethylated analogs like CAS 1292052-82-4 .
Steric Considerations : Bulkier substituents (e.g., bis-dichloro or diphenylmethoxy groups) correlate with reduced solubility but increased affinity for lipid-rich environments .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (3,4-Dichloro-benzyl)-methyl-piperidin-4-yl-amine hydrochloride, and how can purity be maximized?
- Synthesis Methodology : The compound is synthesized via nucleophilic substitution between 3,4-dichlorobenzyl chloride and methylpiperidin-4-amine. Reactions are typically conducted in polar aprotic solvents (e.g., DMF or dichloromethane) under inert atmospheres to prevent oxidation. Temperature control (0–25°C) and stoichiometric excess of the benzyl chloride derivative improve yields .
- Purification : Recrystallization from ethanol or acetone is commonly used, though chromatography (silica gel, eluting with methanol/dichloromethane mixtures) may enhance purity for sensitive applications .
- Yield Optimization : Adjusting pH during salt formation (HCl gas in diethyl ether) and using drying agents like molecular sieves can stabilize the hydrochloride form .
Q. How does the structural configuration of this compound influence its physicochemical properties?
- Key Structural Features :
- A piperidine ring substituted with a 3,4-dichlorobenzyl group (providing lipophilicity) and a methylamine group (enhancing solubility in acidic conditions) .
- The hydrochloride salt improves aqueous solubility (critical for in vitro assays) and stability against degradation .
- Impact on Properties :
- LogP : Estimated at ~2.5 (predicted via PubChem data), suggesting moderate membrane permeability .
- pKa : The tertiary amine (piperidine) has a pKa ~10.5, making it protonated at physiological pH, which affects receptor binding .
Q. What analytical techniques are recommended for characterizing this compound?
- Structural Confirmation :
- NMR (¹H/¹³C): Peaks at δ 2.3–3.1 ppm (piperidine protons) and δ 4.5–5.0 ppm (benzyl CH2) confirm substitution patterns .
- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) with UV detection at 254 nm ensure >95% purity .
- Salt Form Verification : FT-IR (N-H stretch ~2500 cm⁻¹ for HCl salt) and elemental analysis (Cl content ~11.5%) .
Advanced Research Questions
Q. How can researchers design experiments to investigate this compound’s interaction with neurotransmitter receptors?
- Target Selection : Prioritize receptors with known affinity for piperidine derivatives (e.g., σ receptors, dopamine D2-like subtypes) .
- Methodology :
- Radioligand Binding Assays : Use [³H]-DTG for σ1 receptor affinity or [³H]-spiperone for D2 receptors. Incubate with cortical membrane preparations and measure displacement IC50 values .
- Functional Assays : Calcium flux (FLIPR) or cAMP modulation in transfected HEK293 cells to assess agonism/antagonism .
- Data Interpretation : Compare Ki values with structural analogs (e.g., N-benzyl-N-methylpiperidin-4-amine derivatives) to establish SAR .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Common Discrepancies : Variability in receptor affinity (e.g., σ1 Ki ranging from 10–100 nM) due to differences in assay conditions (e.g., buffer pH, cell lines) .
- Resolution Tactics :
- Standardize Assays : Use uniform protocols (e.g., 25 mM HEPES buffer, pH 7.4) and reference ligands (e.g., haloperidol for σ receptors) .
- Meta-Analysis : Pool data from multiple studies (e.g., PubChem BioAssay entries) to identify consensus targets .
Q. How can computational modeling predict the compound’s metabolic stability and toxicity?
- In Silico Tools :
- ADMET Prediction : SwissADME or ADMETLab 2.0 to estimate CYP450 metabolism (e.g., CYP3A4 substrate likelihood) and hERG inhibition risk .
- Molecular Docking : AutoDock Vina to model interactions with CYP2D6 or hepatic enzymes, identifying susceptible metabolic sites (e.g., N-methyl group) .
- Experimental Validation : Microsomal stability assays (human liver microsomes + NADPH) with LC-MS/MS to quantify parent compound degradation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
